3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide
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Description
The compound is a derivative of benzofuran and coumarin . Benzofurans are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is quite diverse. The 4-position of the benzofuran may be substituted or unsubstituted .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound .Mechanism of Action
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
3-acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12(19)13-4-2-5-14(10-13)24(21,22)18-11-17(20)8-3-6-16-15(17)7-9-23-16/h2,4-5,7,9-10,18,20H,3,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKJOPGCHZQDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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